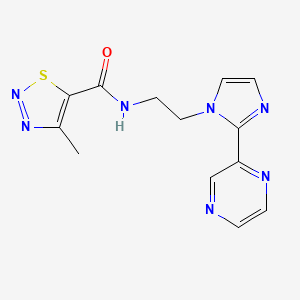

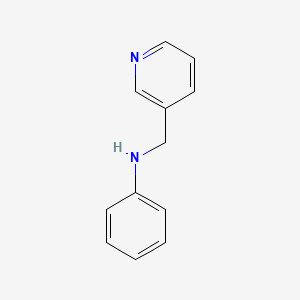

N-(Pyridin-3-ylmethyl)anilin

Übersicht

Beschreibung

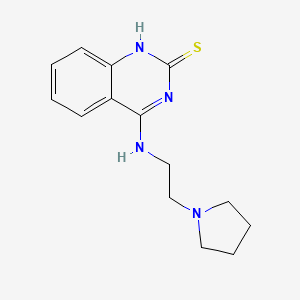

N-(Pyridin-3-ylmethyl)anilin ist eine organische Verbindung, die zur Klasse der Phenylalkylamine gehört. Diese Verbindungen zeichnen sich durch eine sekundäre Aminogruppe aus, die an einem Ende mit einer Phenylgruppe und am anderen Ende mit einer Alkylgruppe verknüpft ist . Die Verbindung hat eine Summenformel von C12H12N2 und ein Molekulargewicht von 184,24 g/mol .

Wissenschaftliche Forschungsanwendungen

N-(Pyridin-3-ylmethyl)anilin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Medizin: Die Forschung hat ihr Potenzial als therapeutisches Mittel gegen verschiedene Krankheiten untersucht.

Industrie: Es wird bei der Herstellung von Pharmazeutika und anderen Feinchemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So wurde gezeigt, dass es die Aktivität bestimmter Enzyme, wie z. B. Leukotrien A-4 Hydrolase, hemmt . Diese Hemmung kann zu verschiedenen biologischen Effekten führen, darunter entzündungshemmende und antivirale Aktivitäten .

Wirkmechanismus

Target of Action

N-(pyridin-3-ylmethyl)aniline, also known as Phenyl-pyridin-3-ylmethyl-amine, primarily targets Inorganic pyrophosphatase in Burkholderia pseudomallei (strain 1710b) and Leukotriene A-4 hydrolase in humans . These targets play a crucial role in various biological processes.

Mode of Action

It’s known that the compound binds to its targets, potentially altering their function .

Biochemische Analyse

Biochemical Properties

N-(pyridin-3-ylmethyl)aniline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with inorganic pyrophosphatase and leukotriene A-4 hydrolase . These interactions suggest that N-(pyridin-3-ylmethyl)aniline may influence enzymatic activities and metabolic pathways. The nature of these interactions involves binding to the active sites of these enzymes, potentially inhibiting or modulating their activity.

Cellular Effects

N-(pyridin-3-ylmethyl)aniline affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with leukotriene A-4 hydrolase suggests a role in inflammatory responses and immune cell signaling . Additionally, N-(pyridin-3-ylmethyl)aniline may impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of N-(pyridin-3-ylmethyl)aniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By binding to the active sites of enzymes like inorganic pyrophosphatase and leukotriene A-4 hydrolase, N-(pyridin-3-ylmethyl)aniline can inhibit their activity, leading to downstream effects on metabolic and signaling pathways . These interactions may also result in changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(pyridin-3-ylmethyl)aniline can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-(pyridin-3-ylmethyl)aniline remains stable under certain conditions, but its degradation products may have different biochemical activities . Long-term exposure to N-(pyridin-3-ylmethyl)aniline in in vitro or in vivo studies may result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of N-(pyridin-3-ylmethyl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular signaling pathways. At higher doses, N-(pyridin-3-ylmethyl)aniline may cause toxic or adverse effects, such as tissue damage or oxidative stress . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

N-(pyridin-3-ylmethyl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with inorganic pyrophosphatase suggests a role in phosphate metabolism, while its effect on leukotriene A-4 hydrolase indicates involvement in lipid metabolism and inflammatory responses . These interactions can influence the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of N-(pyridin-3-ylmethyl)aniline within cells and tissues involve specific transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse into cells, where it can accumulate in specific compartments . The distribution of N-(pyridin-3-ylmethyl)aniline within tissues can affect its localization and overall bioavailability.

Subcellular Localization

N-(pyridin-3-ylmethyl)aniline exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the interactions of N-(pyridin-3-ylmethyl)aniline with biomolecules and its overall biochemical activity.

Vorbereitungsmethoden

Die Synthese von N-(Pyridin-3-ylmethyl)anilin kann durch verschiedene Verfahren erfolgen. Ein gängiges Verfahren beinhaltet die Reaktion von Anilin mit 3-(Chlormethyl)pyridinhydrochlorid in Gegenwart von Kaliumcarbonat als Base . Diese Reaktion wird typischerweise unter milden Bedingungen ohne die Notwendigkeit eines Lösungsmittels durchgeführt, was sie für die großtechnische Produktion geeignet macht . Ein weiteres Verfahren umfasst die oxidative Amidierung von 2-Methylpyridinen mit Aminen unter Verwendung von Kupferacetat und elementarem Schwefel in DMSO .

Analyse Chemischer Reaktionen

N-(Pyridin-3-ylmethyl)anilin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können this compound in verschiedene reduzierte Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Vergleich Mit ähnlichen Verbindungen

N-(Pyridin-3-ylmethyl)anilin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Anilin und substituierte Aniline: Diese Verbindungen teilen eine ähnliche Struktur, unterscheiden sich jedoch in ihren funktionellen Gruppen und ihrer Reaktivität.

Phenylalkylamine: Diese Klasse von Verbindungen umfasst this compound und andere verwandte Moleküle mit ähnlichen strukturellen Merkmalen.

Pyridine und Derivate: Diese Verbindungen enthalten einen Pyridinring und weisen ähnliche chemische Eigenschaften auf.

This compound zeichnet sich durch seine einzigartige Kombination aus einem Pyridinring und einem Anilinteil aus, die ihm besondere chemische und biologische Eigenschaften verleihen .

Eigenschaften

IUPAC Name |

N-(pyridin-3-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-9,14H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXLHKJBRORJJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73570-11-3 | |

| Record name | N-(Pyridin-3-ylmethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073570113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(PYRIDIN-3-YLMETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24B88BKX5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2592022.png)

![3-bromo-1,7-dimethyl-7-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one](/img/structure/B2592027.png)

amino}-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B2592030.png)

![2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-5-carboxamide](/img/structure/B2592031.png)

![N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B2592033.png)

![N-benzyl-3-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}propanamide](/img/structure/B2592037.png)

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2592038.png)

![2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine](/img/structure/B2592040.png)